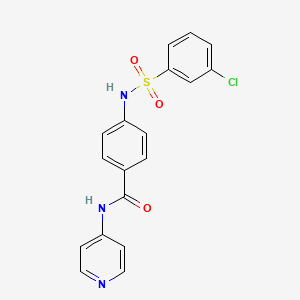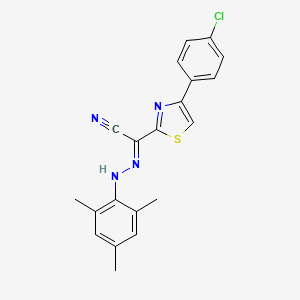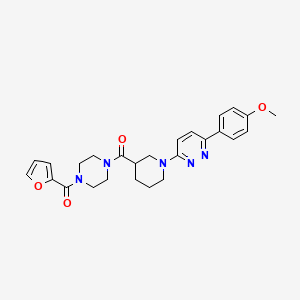![molecular formula C14H17N3 B2781939 Bis[(6-methylpyridin-2-yl)methyl]amine CAS No. 25599-07-9](/img/structure/B2781939.png)
Bis[(6-methylpyridin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis[(6-methylpyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 25599-07-9 . It has a molecular weight of 227.31 and its IUPAC name is N,N-bis[(6-methyl-2-pyridinyl)methyl]amine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Bis[(6-methylpyridin-2-yl)methyl]amine” is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.It has a density of 1.1±0.1 g/cm3 , a boiling point of 423.4±40.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound’s molar refractivity is 97.1±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Metal Complex Formation
Bis[(6-methylpyridin-2-yl)methyl]amine is used in the synthesis of various metal complexes. For instance, its derivatives have been involved in the solvent-free synthesis of metal complexes such as ruthenium, highlighting its role in facilitating complex metal-ligand interactions and its potential in materials science and catalysis (Fallahpour, 2008).
2. Supramolecular Assembly and Chemical Structure Studies
This compound is significant in the study of supramolecular structures. It has been involved in the formation of unique supramolecular assemblies, like imidazole-boric acid helices, which are crucial for understanding molecular interactions and designing novel materials (Cheruzel, Mashuta, & Buchanan, 2005).
3. Reactivity and Coordination Chemistry Investigations
Research involving bis[(6-methylpyridin-2-yl)methyl]amine contributes significantly to understanding the reactivity of copper(II) complexes. It helps in exploring the effects of different substituents on the coordination chemistry and reactivity of copper(II) complexes, which is valuable for catalysis and inorganic chemistry (Kunishita et al., 2008).
4. Development of Fluorescent Sensors
This compound has been used in the development of new fluorescent sensors. For instance, its derivatives have been synthesized and investigated for the detection of inorganic cations, demonstrating its potential in analytical chemistry and environmental monitoring (Mac et al., 2010).
5. Catalysis and Polymerization Studies
It plays a role in catalysis, particularly in atom transfer radical polymerization (ATRP). Research into new amine-based tripodal copper complexes, including derivatives of bis[(6-methylpyridin-2-yl)methyl]amine, contributes to advancements in polymer science and engineering (Inoue & Matyjaszewski, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBKTHJRGPSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(6-methylpyridin-2-yl)methyl]amine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)



![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2781875.png)
![1-methyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2781877.png)

